cis-(3-Amino-1-methyl-cyclobutyl)carbamic acid tert-butyl ester
Overview
Description
cis-(3-Amino-1-methyl-cyclobutyl)carbamic acid tert-butyl ester: is a synthetic organic compound with the molecular formula C₁₀H₂₀N₂O₂. It is characterized by a cyclobutyl ring substituted with an amino group and a methyl group, and a carbamic acid esterified with a tert-butyl group. This compound is primarily used in research settings, particularly in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-(3-Amino-1-methyl-cyclobutyl)carbamic acid tert-butyl ester typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction, where two alkenes react to form a four-membered ring.
Introduction of Functional Groups: The amino group and the methyl group are introduced via substitution reactions. For instance, the amino group can be added through an amination reaction using ammonia or an amine source.
Esterification: The final step involves the esterification of the carbamic acid with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides, thiols, or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted cyclobutyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, cis-(3-Amino-1-methyl-cyclobutyl)carbamic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of cyclobutyl-containing molecules on biological systems. It may serve as a model compound for understanding the interactions between small molecules and biological macromolecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It can be a precursor for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of cis-(3-Amino-1-methyl-cyclobutyl)carbamic acid tert-butyl ester depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
- cis-(3-Amino-1-methyl-cyclobutyl)carbamic acid methyl ester
- trans-(3-Amino-1-methyl-cyclobutyl)carbamic acid tert-butyl ester
- cis-(3-Amino-1-ethyl-cyclobutyl)carbamic acid tert-butyl ester
Uniqueness
cis-(3-Amino-1-methyl-cyclobutyl)carbamic acid tert-butyl ester is unique due to its specific stereochemistry and functional groups. The cis configuration and the presence of both an amino group and a tert-butyl ester make it distinct from other similar compounds. This unique structure can result in different reactivity and biological activity, making it valuable for research and development.
Biological Activity
cis-(3-Amino-1-methyl-cyclobutyl)carbamic acid tert-butyl ester, also known as cis-N-Boc-1,3-diaminocyclobutane, is a carbamate derivative with a molecular formula of C10H20N2O2 and a molecular weight of approximately 200.28 g/mol. This compound has garnered interest in scientific research due to its potential biological activities and applications in medicinal chemistry.
Chemical Structure and Properties
The structure of this compound features:
- A cyclobutyl ring .
- An amino group at the 3-position.
- A tert-butyl ester functional group.
These structural characteristics contribute to its unique reactivity and biological interactions.
1. Enzymatic Interactions
Preliminary studies suggest that this compound may interact with various enzymes, particularly serine hydrolases, which are crucial in metabolic pathways. The compound's ability to act as a substrate or inhibitor in enzymatic reactions warrants further investigation into its pharmacological profiles.
2. Buffering Agent
This compound has been noted for its potential use as a non-ionic organic buffering agent , especially in cell culture applications. Maintaining pH levels between 6 and 8.5 is essential for optimal cellular function, making this compound a valuable tool in biological research.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
N-Methylcyclobutylamine | Cyclobutyl ring and amine group | Lacks the carbamate structure |
Cyclobutylcarbamic acid | Carbamate structure without amino substitution | Does not contain the methyl group |
tert-Butyl carbamate | Simple carbamate structure | No cyclobutyl ring or amino substitution |
This table illustrates how the unique combination of functional groups in this compound may influence its reactivity and biological activity compared to other related compounds.
Study on Neuroprotective Agents
A study investigating compounds similar to this compound found that certain derivatives exhibited protective effects on astrocytes against amyloid-beta toxicity. While specific data on this compound are lacking, it highlights the potential for similar structures to offer neuroprotection through modulation of inflammatory responses and cell viability .
Synthesis and Applications
The synthesis of this compound can be achieved through various methods tailored to specific research goals. Its applications extend beyond basic research into potential therapeutic areas, including drug design where carbamate derivatives are explored for their ability to act as inhibitors of key enzymes involved in disease processes .
Properties
IUPAC Name |
tert-butyl N-(3-amino-1-methylcyclobutyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)12-10(4)5-7(11)6-10/h7H,5-6,11H2,1-4H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSIQLWXIWQGFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)N)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901140214, DTXSID101144200 | |
Record name | Carbamic acid, N-(trans-3-amino-1-methylcyclobutyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901140214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carbamic acid, N-(cis-3-amino-1-methylcyclobutyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101144200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1408074-61-2, 1408076-04-9 | |
Record name | Carbamic acid, N-(trans-3-amino-1-methylcyclobutyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901140214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carbamic acid, N-(cis-3-amino-1-methylcyclobutyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101144200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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